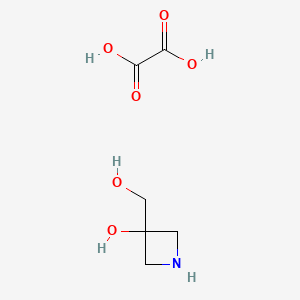

3-(Hydroxymethyl)azetidin-3-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Hydroxymethyl)azetidin-3-ol oxalate, also known as AZetidine-3-ol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound has been studied extensively for its ability to act as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. In

Scientific Research Applications

Antiproliferative Properties in DNA Repair-Compromised Cells

Research has identified 3-(Hydroxymethyl)azetidin-3-ol oxalate as a lead compound with significant antiproliferative effects in cells with compromised DNA repair mechanisms . This property suggests its potential as an anticancer agent, particularly in cancer cells with impaired DNA repair pathways.

Bio-Isostere of Pyrrolidin-3-ol

The compound’s structure closely resembles pyrrolidin-3-ol, a bioactive molecule. By acting as a bio-isostere, 3-(Hydroxymethyl)azetidin-3-ol oxalate can be used for precise molecular modifications in drug design . Medicinal chemists can leverage this similarity to optimize drug candidates.

Pharmacokinetics and Metabolically Stable Derivatives

Researchers have optimized derivatives of this compound, including deuterated versions, which exhibit favorable pharmacokinetics. These stable derivatives can enhance drug delivery and bioavailability .

Mechanism of Action

Target of Action

The primary target of 3-(Hydroxymethyl)azetidin-3-ol Oxalate is the DNA polymerase Theta (Pol θ) . Pol θ is a low fidelity DNA polymerase that plays a crucial role in DNA repair, particularly in the repair of double-strand breaks via the alternative end-joining pathway .

Mode of Action

3-(Hydroxymethyl)azetidin-3-ol Oxalate interacts with Pol θ, inhibiting its function .

Biochemical Pathways

The inhibition of Pol θ affects the alternative end-joining pathway of DNA repair . This pathway is often upregulated in BRCA-deficient tumors, making them particularly sensitive to Pol θ inhibitors . The downstream effects of this inhibition include impaired DNA repair and increased genomic instability .

Pharmacokinetics

A related compound was found to exhibit favorable pharmacokinetics, suggesting that 3-(hydroxymethyl)azetidin-3-ol oxalate may have similar properties

Result of Action

The inhibition of Pol θ by 3-(Hydroxymethyl)azetidin-3-ol Oxalate leads to increased genomic instability in cells, particularly in BRCA-deficient tumor cells . This can result in cell death, thereby reducing the growth and proliferation of the tumor .

properties

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSWSFDNUGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)azetidin-3-ol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)